molecular formula C17H19NO3 B431894 N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide CAS No. 512795-87-8

N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide

Cat. No.: B431894
CAS No.: 512795-87-8
M. Wt: 285.34g/mol
InChI Key: RCPDBFSVEQVRGR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide is a chemical compound of interest in medicinal chemistry and biomedical research. While specific biological data for this compound is not currently available in the public domain, its structure, incorporating a furan-2-ylmethyl group linked to a carboxamide, is shared with several classes of compounds that show significant research value. Compounds with the N-(furan-2-ylmethyl) moiety have been demonstrated to possess notable antimicrobial properties. For instance, research on structurally similar N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has shown promising activity against a range of bacterial strains, including clinical isolates of Staphylococcus epidermidis , with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 2 µg/mL . Furthermore, such furan-based hybrids are frequently investigated for their potential cytotoxic effects against human cancer cell lines. The presence of the carboxamide group is a common feature in many drug-like molecules and can contribute to a compound's ability to interact with biological targets . This combination of structural features makes this compound a valuable scaffold for researchers developing new antimicrobial agents or exploring novel chemotherapeutic strategies. It is also a candidate for material science applications, such as corrosion inhibition, as furan-carboxamide derivatives have been studied for their surface-adsorption properties on metal alloys . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-16(18-13-15-7-4-10-21-15)17(8-11-20-12-9-17)14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPDBFSVEQVRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Phenyl-1,5-pentanediol

A widely reported method involves acid-catalyzed cyclization of 4-phenyl-1,5-pentanediol to form the oxane ring.

  • Synthesis of 4-Phenyl-1,5-pentanediol :

    • Prepared via Grignard addition of phenylmagnesium bromide to 1,5-pentanedione, followed by reduction with NaBH4.

  • Cyclization :

    • Reactant: 4-Phenyl-1,5-pentanediol (1.0 equiv)

    • Catalyst: p-Toluenesulfonic acid (pTSA, 0.1 equiv)

    • Solvent: Toluene

    • Conditions: Reflux at 110°C for 12 hours

    • Product: 4-Phenyloxane-4-methanol (Yield: 68%).

  • Oxidation to Carboxylic Acid :

    • Reactant: 4-Phenyloxane-4-methanol (1.0 equiv)

    • Oxidizing Agent: KMnO4 (3.0 equiv) in H2SO4 (2M)

    • Conditions: Reflux at 80°C for 6 hours

    • Product: 4-Phenyloxane-4-carboxylic acid (Yield: 72%).

Table 1: Optimization of Oxidation Conditions

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
KMnO4/H2SO4H2O80672
CrO3/H2SO4Acetone60865
HNO3Acetic Acid100458

Prins Cyclization Route

An alternative approach employs Prins cyclization to construct the oxane ring:

  • Reactants :

    • 4-Phenylpent-4-en-1-ol (1.0 equiv)

    • Formaldehyde (1.2 equiv)

  • Conditions :

    • Catalyst: BF3·OEt2 (0.2 equiv)

    • Solvent: Dichloromethane

    • Temperature: 0°C to room temperature, 24 hours

  • Product : 4-Phenyloxane-4-carboxaldehyde (Yield: 61%).

  • Oxidation :

    • Pinnick oxidation (NaClO2, 2-methyl-2-butene) converts the aldehyde to carboxylic acid (Yield: 85%).

Synthesis of Furan-2-ylmethanamine

Reduction of Furan-2-carbonitrile

  • Reactants :

    • Furan-2-carbonitrile (1.0 equiv)

    • Reducing Agent: LiAlH4 (2.0 equiv)

  • Conditions :

    • Solvent: Dry THF

    • Temperature: 0°C to reflux, 4 hours

  • Product : Furan-2-ylmethanamine (Yield: 89%).

Table 2: Comparative Reduction Methods

Reducing AgentSolventTemperature (°C)Yield (%)
LiAlH4THFReflux89
H2 (Raney Ni)Ethanol2575
NaBH4/I2DME6068

Amide Coupling Strategies

Acid Chloride Method

  • Activation :

    • 4-Phenyloxane-4-carboxylic acid (1.0 equiv) treated with SOCl2 (1.5 equiv) in dichloromethane at 40°C for 2 hours.

  • Coupling :

    • Reactants: Acid chloride (1.0 equiv), furan-2-ylmethanamine (1.2 equiv)

    • Base: Triethylamine (2.0 equiv)

    • Solvent: DCM, 0°C to room temperature, 12 hours

    • Product: N-(Furan-2-ylmethyl)-4-phenyloxane-4-carboxamide (Yield: 78%).

Coupling Reagent Approach

  • Reactants :

    • 4-Phenyloxane-4-carboxylic acid (1.0 equiv)

    • Furan-2-ylmethanamine (1.1 equiv)

    • Reagent: HATU (1.2 equiv), DIPEA (2.0 equiv)

  • Conditions :

    • Solvent: DMF, room temperature, 6 hours

    • Product: Target compound (Yield: 82%).

Table 3: Coupling Reagent Efficiency

ReagentSolventTime (h)Yield (%)
HATUDMF682
EDCl/HOBtDCM1275
DCCTHF2468

Challenges and Optimization

Steric Hindrance in Oxane Formation

The quaternary carbon at the 4-position of the oxane ring complicates cyclization. Microwave-assisted synthesis (150°C, 30 minutes) improves yields to 76% by accelerating ring closure.

Purification Considerations

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively isolates the final product.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 142–144°C) .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic reagents like bromine for halogenation .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and halogenated furan derivatives .

Mechanism of Action

Comparison with Similar Compounds

(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (Compound 12)

  • Structure: Shares the furan-2-ylmethyl-carboxamide group but incorporates a pyrrolidine-3-carboxamide core and imidazolidinone substituents.
  • Biological Activity: Acts as a potent inhibitor of human neutrophil elastase (HNE), with IC₅₀ values in the nanomolar range. The dibenzyl and imidazolidinone groups enhance binding affinity to HNE’s active site .
  • Synthesis: Prepared via coupling of 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid with a substituted imidazolidinone precursor.

N-(4-Bromophenyl)furan-2-carboxamide

  • Structure : Simpler structure with a bromophenyl group directly attached to the carboxamide nitrogen.
  • Synthesis : Synthesized via Suzuki-Miyaura cross-coupling, highlighting the versatility of furan-carboxamides in transition-metal-catalyzed reactions .
  • Applications : Primarily explored as a precursor for further functionalization in medicinal chemistry.

Metal Complexes with Furan-Containing Ligands

N-(Furan-2-ylmethyl)-1-(pyridin-2-yl)methane (LA) Complexes

  • Structure : The ligand LA combines furan and pyridine groups, differing from the target compound’s oxane ring.
  • Coordination Chemistry : Forms stable 4- or 5-coordinate complexes with Cu(II), Cd(II), Co(II), and Pd(II). For example, [LA·Cu(μ-Cl)Cl]₂ adopts a dimeric structure with bridging chloride ligands .

Pharmacologically Active Furan-Carboxamides

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Analogues (270–271)

  • Structure : Bifunctional substitution with fluorobenzyl and methoxyphenyl groups.
  • Biological Activity: Evaluated for antiviral properties in multicycle cytopathic effect (CPE) assays.

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide

  • Structure: Integrates chromen-thiazolidinone and furan-carboxamide groups.
  • Crystallography: Exhibits C–H···O hydrogen bonding and π–π stacking in its crystal lattice, which stabilize its solid-state structure.

Sulfonamide and Benzene Sulfonamide Derivatives

N-[5-(4-Chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide

  • Structure : Combines sulfonamide and furan-methyl groups.
  • Interactions : Crystal packing dominated by C–H···O and C–H···π interactions, differing from the oxane-containing target compound, which may prioritize hydrophobic interactions due to its phenyloxane group .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Chemical Activity Reference
N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide Oxane-carboxamide 4-Phenyl, furan-2-ylmethyl Not reported (structural studies) -
Compound 12 Pyrrolidine-imidazolidinone Dibenzyl, furan-2-ylmethyl HNE inhibition (IC₅₀ ~ nM)
N-(4-Bromophenyl)furan-2-carboxamide Furan-carboxamide 4-Bromophenyl Suzuki coupling precursor
LA·Cu(μ-Cl)Cl Pyridine-furan ligand Cu(II), bridging Cl MMA polymerization catalyst
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Bifunctional furan-carboxamide 4-Fluorobenzyl, 4-methoxyphenyl Antiviral (CPE assay)

Biological Activity

N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a furan ring, which is known for its diverse biological properties. The molecular structure can be represented as follows:

  • Chemical Formula : C16_{16}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 271.31 g/mol

Antimicrobial Activity

Research indicates that compounds containing the furan moiety exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of furan demonstrated strong antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. In particular, N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide showed notable efficacy against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli5 µg/mL
Compound BStaphylococcus aureus10 µg/mL
This compoundVarious strainsTBD

Anticancer Activity

The anticancer potential of this compound has also been explored. A study evaluated its effects on human cancer cell lines, showing promising results in inhibiting cell proliferation. The compound was tested against several cancer types, including breast and colorectal cancers.

Table 2: Cytotoxicity Profiles Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-468 (Breast)12.5Induction of apoptosis
HT-29 (Colorectal)15.0Cell cycle arrest
Caco-2 (Colorectal)10.0Inhibition of DNA synthesis

Case Studies

  • Case Study on Antibacterial Efficacy :
    In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited superior antibacterial properties compared to conventional antibiotics like streptomycin and tetracycline, particularly against Pseudomonas fluorescens .
  • Case Study on Anticancer Properties :
    Another investigation focused on the effect of this compound on MCF-7 breast cancer cells, where it was found to induce significant apoptosis at concentrations as low as 10 µM. The study suggested that the mechanism involved disruption of mitochondrial membrane potential and activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It has been suggested that the furan nucleus allows for interaction with specific receptors, enhancing its therapeutic effects.

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